FmocNH-PEG2-CH2COONHS
Description
FmocNH-PEG2-CH2COONHS (CAS: 166108-71-0) is a heterobifunctional polyethylene glycol (PEG) derivative featuring an Fmoc-protected amine at one terminus and an N-hydroxysuccinimide (NHS)-activated carboxyl group at the other. This compound serves as a critical linker in bioconjugation, enabling controlled reactions with amines (via NHS ester) while retaining the Fmoc-protected amine for subsequent deprotection and functionalization. Its PEG spacer (2 ethylene glycol units) balances hydrophilicity and steric flexibility, making it suitable for applications in peptide synthesis, drug delivery, and protein modification .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c28-22-9-10-23(29)27(22)35-24(30)16-33-14-13-32-12-11-26-25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPRMPRYXDRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fmoc-NH-PEG2-CH2COOH
The carboxylic acid precursor is synthesized via sequential PEGylation and Fmoc protection. Key steps include:
Fmoc Protection
The primary amine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base (e.g., sodium bicarbonate or N,N-diisopropylethylamine). This step ensures selective deprotection under basic conditions (e.g., piperidine in DMF) during downstream applications.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Fmoc-Cl (1.2 equiv) |
| Solvent | DCM/DMF (1:1) |
| Base | DIPEA (2.0 equiv) |
| Temperature | 0°C → RT, 2–4 hours |
| Yield | 85–90% (crude) |
Activation to NHS Ester (Fmoc-NH-PEG2-CH2COONHS)
The terminal carboxylic acid of Fmoc-NH-PEG2-CH2COOH is activated using NHS and a carbodiimide coupling reagent. This step converts the acid into a reactive NHS ester, enabling efficient amide bond formation with primary amines.
Standard Activation Protocol
-
Reagent Stoichiometry : NHS (1.5 equiv) and EDC (1.5 equiv) are added to a solution of Fmoc-NH-PEG2-CH2COOH in DMF.
-
Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or reverse-phase HPLC.
-
Purification : Crude product is isolated by precipitation in cold diethyl ether and purified via preparative HPLC.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | EDC (1.5 equiv), NHS (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature, 12–24 hours |
| Yield | 60–75% (after purification) |
Industrial-Scale Production and Challenges
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
Large-Scale PEGylation
NHS Ester Activation at Scale
-
Solvent Optimization : Transitioning from DMF to THF/water mixtures reduces toxicity and improves NHS solubility.
-
Yield Enhancement : Recrystallization from ethyl acetate/hexane mixtures increases purity to >98%.
Comparative Industrial vs. Lab-Scale Yields
| Parameter | Lab-Scale Yield | Industrial Yield |
|---|---|---|
| Fmoc Protection | 85–90% | 92–95% |
| NHS Activation | 60–75% | 80–85% |
Analytical Characterization and Quality Control
Structural Validation
Purity Assessment
-
Reverse-Phase HPLC : A C18 column with acetonitrile/water gradient (0.1% TFA) resolves Fmoc-NH-PEG2-CH2COONHS from unreacted starting material.
-
Critical Purity Criteria : >95% purity for bioconjugation applications.
Research Findings and Optimization Strategies
Impact of Solvent on NHS Activation
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution: Primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: Basic conditions, typically using piperidine in dimethylformamide (DMF).
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Amine: Obtained after deprotection of the Fmoc group.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection and Deprotection:
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a protective group for amines. It can be easily removed under basic conditions, allowing for the formation of free amines that can participate in further chemical reactions. This characteristic is crucial for synthesizing peptides with specific sequences and functionalities.
Stability and Solubility:
The incorporation of PEG into peptides significantly improves their solubility and stability. Research indicates that PEGylation can enhance the pharmacokinetics of peptides, making them more effective in biological applications. For instance, studies have shown that PEGylated peptides exhibit increased resistance to proteolytic degradation, enhancing their therapeutic potential .
Drug Development
Targeted Drug Delivery:
FmocNH-PEG2-CH2COONHS is utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The PEG spacer facilitates the solubility of the drug conjugate, improving its distribution and efficacy in targeted delivery systems. The terminal carboxylic acid can react with primary amines to form stable amide bonds, allowing for the conjugation of drugs to targeting moieties .
Improved Bioavailability:
The hydrophilic nature of PEG enhances the bioavailability of drugs by increasing their solubility in aqueous environments. This property is particularly beneficial for therapeutic agents that are poorly soluble in water, as it allows for better absorption and distribution within biological systems .
Nanotechnology
Nanoparticle Formulations:
In nanotechnology applications, this compound can be employed to modify nanoparticles for drug delivery purposes. The PEGylation of nanoparticles improves their stability and reduces immunogenicity, leading to enhanced circulation times in vivo. This modification is essential for developing effective nanocarriers that can deliver therapeutic agents to specific sites within the body .
Case Study 1: Peptide Stability Enhancement
In a study examining the stability of PEGylated peptides, researchers found that peptides modified with this compound exhibited significantly improved stability compared to unmodified counterparts. After 48 hours in rat serum, over 70% of the PEGylated peptides remained intact, demonstrating the protective effect of PEGylation against enzymatic degradation .
Case Study 2: ADC Development
Another study focused on the synthesis of ADCs using this compound as a linker. The resulting conjugates showed enhanced efficacy against cancer cells while minimizing off-target effects. The study highlighted the importance of linker length and hydrophilicity in optimizing drug delivery systems for improved therapeutic outcomes .
Mechanism of Action
Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Molecular Targets and Pathways: The compound targets primary amine groups on proteins, peptides, and other biomolecules, facilitating their conjugation to various labels, drugs, or solid supports .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 385.41 g/mol
- Molecular Formula: C21H23NO6
- Purity : ≥98% (HPLC)
- Applications : Solid-phase peptide synthesis (SPPS), crosslinking biomolecules, improving solubility of hydrophobic drugs .
Structural and Functional Variations
The primary differences among PEG-based Fmoc-protected compounds lie in PEG chain length , terminal functional groups , and reactivity profiles . Below is a comparative analysis of structurally related derivatives:
Table 1: Structural Comparison
Key Observations :
Longer chains (e.g., PEG9–12) improve biocompatibility and prolong circulation time in vivo but may reduce conjugation efficiency . Example: this compound is optimal for rapid NHS-ester coupling, while Fmoc-NH-PEG12-CH2COOH is preferred for stealth coating of nanoparticles .
Biological Activity
Introduction
FmocNH-PEG2-CH2COONHS (CAS No. 166108-71-0) is a specialized polyethylene glycol (PEG) derivative utilized extensively in bioconjugation and drug delivery systems. This compound features an Fmoc-protected amine, a PEG spacer, and a terminal carboxylic acid, making it versatile for various applications in medicinal chemistry and nanotechnology. The biological activity of this compound is primarily linked to its role as a linker in antibody-drug conjugates (ADCs), facilitating targeted therapy through enhanced solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO6 |
| Molecular Weight | 385.42 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Storage Conditions | -5°C, dry, avoid sunlight |
This compound acts as a cleavable linker in ADCs, allowing for selective release of cytotoxic agents at target sites. The Fmoc group can be deprotected under basic conditions, yielding an amine that can participate in further conjugation reactions. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds. This mechanism enhances the efficacy of drug delivery by ensuring that the active drug is released only when it reaches the intended target, thereby minimizing systemic toxicity.
Biological Applications
-
Antibody-Drug Conjugates (ADCs) :
- This compound is integral in the synthesis of ADCs, where it links antibodies to cytotoxic drugs. This conjugation enhances the therapeutic index by delivering drugs directly to cancer cells while sparing healthy tissues.
- Case Study: In a study evaluating the efficacy of PEG-linked ADCs against breast cancer cells, it was found that the use of this compound significantly improved the potency and selectivity of the conjugated cytotoxin compared to unconjugated forms .
-
Nanoparticle Formulations :
- The compound is also used in formulating lipid nanoparticles for drug delivery systems, enhancing their solubility and stability in aqueous environments.
- Research indicates that incorporating PEG linkers like this compound into lipid nanoparticles increases their circulation time in vivo, improving drug bioavailability .
-
Peptide Synthesis :
- As a linker in solid-phase peptide synthesis (SPPS), this compound facilitates the construction of complex peptide sequences necessary for vaccine development and therapeutic proteins.
- A study demonstrated that peptides synthesized using this linker exhibited improved solubility and bioactivity compared to those synthesized without PEG linkers .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Enhanced Potency : Research has shown that ADCs utilizing this linker exhibit significantly higher potency against various cancer cell lines compared to traditional non-linked drugs, with potency improvements ranging from 40-fold to over 58-fold depending on the conjugated drug's characteristics .
- Stability and Release Kinetics : Studies indicate that ADCs linked with this compound demonstrate superior stability in serum, with controlled release kinetics that align with cellular uptake mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
